molecular formula C17H14N6S2 B2900068 4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 301858-16-2

4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

Cat. No. B2900068
CAS RN: 301858-16-2
M. Wt: 366.46
InChI Key: MOEKPNVATAZQGY-UHFFFAOYSA-N
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Description

The compound “4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine” is a multifunctional compound used in diverse scientific research. Its unique structure enables the development of novel materials, pharmaceuticals, and catalysts, making it invaluable in various fields like organic synthesis and medicinal chemistry.


Synthesis Analysis

The synthesis of tetrazole derivatives, such as this compound, can be approached in eco-friendly ways . These methods include the use of water as a solvent, moderate conditions, non-toxic procedures, easy extractions, easy setup, low cost, etc., with good to excellent yields .


Molecular Structure Analysis

The molecular formula of this compound is C19H18N6S2 . It has an average mass of 394.516 Da and a mono-isotopic mass of 394.103424 Da .


Chemical Reactions Analysis

Tetrazoles, including this compound, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with a few active metals and produce new compounds which are explosive to shocks . They also involve exothermic reactions with reducing agents .

Safety and Hazards

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They burst vigorously when exposed to shock, fire, and heat on friction . When they react with acidic materials and strong oxidizers, they liberate corrosive and toxic gases and heat .

Mechanism of Action

Target of Action

The primary targets of the compound “4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine” are currently unknown.

Mode of Action

The presence of a phenyltetrazolyl group and a benzothiolopyrimidine moiety in its structure suggests that it might interact with biological targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Tetrazole derivatives have been known to exhibit various biological activities, suggesting that this compound might influence multiple biochemical pathways .

Pharmacokinetics

The sulfanyl group might also influence its distribution and metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and the absence of detailed biological studies .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other biomolecules. For instance, the tetrazole ring can undergo tautomerism depending on the pH, which might influence its interaction with biological targets .

properties

IUPAC Name

4-(1-phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6S2/c1-2-6-11(7-3-1)23-17(20-21-22-23)25-16-14-12-8-4-5-9-13(12)24-15(14)18-10-19-16/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEKPNVATAZQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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